REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].Cl.[CH3:13]O>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([O:7][CH3:13])=[O:6]
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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CC=1C=C(C(=O)O)C=CC1N
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at ambient temperature for 26 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL round bottomed flask equipped with a stirring bar
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Type
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TEMPERATURE
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Details
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reflux condenser and a drying tube
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Type
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CUSTOM
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Details
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The methanol and HCl were removed in vacuo
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Type
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ADDITION
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Details
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This mixture was made basic by careful addition of aqueous NaHCO3 solution
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
26 h |
Name
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|
Type
|
product
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Smiles
|
CC=1C=C(C(=O)OC)C=CC1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |